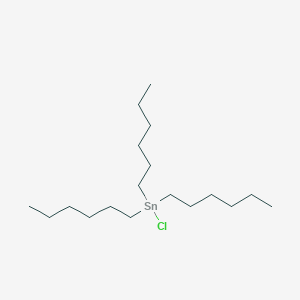

Trihexyltin chloride

描述

属性

IUPAC Name |

chloro(trihexyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13.ClH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRDMMAVFUOTMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Sn](CCCCCC)(CCCCCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-60-8 | |

| Record name | Chlorotrihexylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Pathways for Trihexyltin Chloride

Historical Development of Trialkyltin Chloride Synthesis

The journey into organotin chemistry began in 1849 when Edward Frankland synthesized diethyltin (B15495199) diiodide. wikipedia.org However, the field expanded significantly in the early 20th century with the discovery of organomagnesium halides by Victor Grignard. These Grignard reagents provided a versatile and more manageable method for creating tin-carbon bonds compared to the earlier use of organozinc compounds. ethernet.edu.etmnstate.edu

In the 1940s, as the industrial applications for organotins grew, particularly as stabilizers for polyvinyl chloride (PVC), the need for efficient and selective synthesis methods became paramount. lupinepublishers.comuu.nl This era saw the widespread adoption of two cornerstone synthetic strategies that remain relevant today: the Grignard reaction for the initial alkylation of tin tetrachloride and the Kocheshkov redistribution reaction for the interconversion of organotin halides. wikipedia.orglupinepublishers.comwikipedia.org The Kocheshkov reaction, named after Russian chemist K. A. Kocheshkov, involves the redistribution of organic and halide substituents between different organotin species, allowing for the targeted synthesis of compounds like trialkyltin chlorides from tetraalkyltins. lupinepublishers.comwikipedia.org These fundamental methods laid the groundwork for producing a wide array of organotin compounds, including those with longer alkyl chains such as trihexyltin chloride.

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through a two-step process: the initial synthesis of the tetraorganotin precursor, tetrahexyltin, followed by a redistribution reaction to yield the desired this compound.

Alkylation Reactions via Organometallic Precursors (e.g., Grignard Reagents)

The most common route to forming tin-carbon bonds is the alkylation of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with an organometallic reagent. The Grignard reagent, hexylmagnesium bromide (C₆H₁₃MgBr), is a primary choice for this transformation. The reaction is typically driven to completion to form the symmetric tetraorganotin, tetrahexyltin ((C₆H₁₃)₄Sn). lupinepublishers.com

Reaction: 4 C₆H₁₃MgBr + SnCl₄ → (C₆H₁₃)₄Sn + 4 MgBrCl

This reaction is generally performed in a coordinating solvent like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nlnittokasei.co.jp A key consideration for longer alkyl chains like hexyl is that a significant excess of the Grignard reagent is often necessary to achieve complete conversion to the tetra-substituted product. uu.nl An alternative for preparing tetraalkyltins with longer chains, such as tetrahexyltin, is a Wurtz-type reaction, which can achieve yields up to 80% by reacting SnCl₄ with an in situ prepared organosodium reagent. uu.nl

The industrial production often favors organoaluminium compounds over Grignard reagents due to cost and the ability to control partial alkylation more directly. lupinepublishers.com However, for laboratory-scale synthesis, the Grignard pathway to the tetraalkyltin precursor is well-established. lupinepublishers.com

Redistribution and Scrambling Processes in Organotin Chemistry

Once tetrahexyltin is synthesized, the most common method to produce this compound is the Kocheshkov redistribution (or comproportionation) reaction. wikipedia.org This reaction involves heating the tetraalkyltin with tin(IV) chloride in a specific stoichiometric ratio to achieve the desired product. lupinepublishers.comwikipedia.org The process consists of a series of equilibrium steps.

Key Redistribution Reactions:

3 (C₆H₁₃)₄Sn + SnCl₄ ⇌ 4 (C₆H₁₃)₃SnCl

(C₆H₁₃)₄Sn + SnCl₄ ⇌ 2 (C₆H₁₃)₂SnCl₂

(C₆H₁₃)₄Sn + 3 SnCl₄ ⇌ 4 C₆H₁₃SnCl₃

To selectively synthesize this compound, a 3:1 molar ratio of tetrahexyltin to tin(IV) chloride is used. The reaction is typically carried out without a solvent at elevated temperatures, often between 100 and 200 °C. uu.nl The purification of the final product can be challenging due to the presence of other redistribution products in the equilibrium mixture. researchgate.net

Catalytic Syntheses of this compound: Mechanistic Considerations and Yield Enhancement

To improve the selectivity and efficiency of redistribution reactions, catalytic methods have been developed. Platinum(II) and palladium(II) phosphine (B1218219) complexes have been shown to effectively catalyze the Kocheshkov redistribution of dialkyltin dichlorides with tin tetrachloride to produce alkyltin trichlorides. uu.nl While this specific reaction produces a different final product, the underlying mechanism of activating the Sn-C bond is relevant.

The catalytic cycle is proposed to involve two key transmetallation steps. An intermediate platinum-alkyl species is formed, which plays a crucial role. A significant challenge in these systems, particularly with longer alkyl chains like butyl and hexyl, is the formation of SnCl₂ and alkene side-products via a β-hydride elimination pathway from the platinum-alkyl intermediate. uu.nl The choice of ligands on the metal catalyst is critical; more strongly electron-donating ligands can improve the selectivity of the reaction by influencing the stability and reactivity of the intermediates. uu.nl

Another patented catalytic approach for preparing trialkyltin chlorides (including this compound) with improved yields and suppression of the tetraalkyltin byproduct involves reacting a dialkyltin dichloride with a polyvalent metal in the presence of a catalyst mixture of stannic chloride and a trihydrocarbylamine or phosphine. uu.nl This method avoids starting from the tetraalkyltin precursor, offering a more direct route while minimizing difficult-to-separate impurities. uu.nl

Advanced Purification and Isolation Techniques for Organotin(IV) Compounds

The purification of this compound is complicated by the potential presence of starting materials (tetrahexyltin, SnCl₄) and other redistribution products (dihexyltin dichloride). The close boiling points of these long-chain organotin compounds make separation by simple distillation difficult. uu.nl

Fractional distillation under vacuum is a primary technique employed. uu.nl For instance, in modified redistribution reactions using germanium tetrachloride (GeCl₄), the resulting trialkyltin chloride can be separated from the GeCl₃-containing byproduct by fractional distillation due to a sufficient difference in boiling points. uu.nl

Crystallization can also be used. After distillation, the product can sometimes be purified further by cooling to induce precipitation, followed by filtration and washing with a suitable cold solvent like isopropanol. thieme-connect.de

For laboratory-scale purification and removal of tin byproducts, several methods are available:

Filtration through silica (B1680970) gel: A common method to remove polar tin byproducts. The crude reaction mixture is passed through a plug of silica, eluting with a non-polar solvent. scispace.com

Aqueous Workup: Washing the organic reaction mixture with specific aqueous solutions can remove certain impurities. An aqueous solution of potassium fluoride (B91410) (KF) can be used to precipitate trialkyltin halides as insoluble fluorides, which can then be filtered off. scispace.com

Extraction: Liquid-liquid extraction is a standard part of the workup. For example, after quenching a Grignard reaction, extraction with a solvent like hexane (B92381) followed by washing with aqueous solutions (e.g., potassium carbonate) helps to remove inorganic salts. google.com

Formation and Suppression of Side Products in this compound Synthesis

Controlling the formation of side products is crucial for obtaining high-purity this compound. The main impurities depend on the synthetic route employed.

In Grignard-based syntheses , the primary challenge is controlling the degree of alkylation. The reaction of SnCl₄ with a Grignard reagent is highly exothermic and difficult to stop at intermediate stages of alkylation. lupinepublishers.com This leads to a mixture of RₙSnCl₄₋ₙ compounds. To circumvent this, the reaction is often intentionally driven to completion to form the tetraalkyltin, (C₆H₁₃)₄Sn, which can be more easily separated from the inorganic magnesium salts before the subsequent redistribution step. lupinepublishers.com Wurtz coupling, leading to the formation of dodecane (B42187) (C₁₂H₂₆) from the coupling of two hexyl groups, is another potential side reaction. researchgate.net

In Kocheshkov redistribution reactions , the main "side products" are the other members of the redistribution equilibrium. Because the reaction is an equilibrium, achieving 100% conversion to R₃SnCl is difficult. The final product mixture will likely contain residual tetrahexyltin and dihexyltin dichloride. researchgate.net Careful control of stoichiometry (the 3:1 ratio of R₄Sn to SnCl₄) is the primary method to maximize the yield of the desired triorganotin chloride. wikipedia.org

Catalytic methods offer a more advanced approach to suppressing byproducts. As mentioned, certain catalysts can minimize the formation of tetrahexyltin when starting from dihexyltin dichloride. uu.nl In platinum-catalyzed redistributions, side reactions can lead to the formation of hexene and SnCl₂ via β-hydride elimination. This can be suppressed by the careful selection of ligands on the platinum catalyst. uu.nl

Below is a table summarizing the common synthetic routes and associated side products.

| Synthetic Route | Primary Reactants | Target Product | Common Side Products | Method of Suppression |

| Grignard Alkylation | C₆H₁₃MgBr + SnCl₄ | (C₆H₁₃)₄Sn | (C₆H₁₃)₂SnCl₂, C₆H₁₃SnCl₃, Dodecane | Use of excess Grignard reagent to drive reaction to completion. |

| Kocheshkov Redistribution | (C₆H₁₃)₄Sn + SnCl₄ | (C₆H₁₃)₃SnCl | (C₆H₁₃)₄Sn, (C₆H₁₃)₂SnCl₂ | Strict stoichiometric control (3:1 ratio); running reaction at elevated temperature without solvent. |

| Catalytic Redistribution | (C₆H₁₁₃)₂SnCl₂ + Metal | (C₆H₁₃)₃SnCl | (C₆H₁₃)₄Sn | Use of SnCl₄/phosphine catalyst system. uu.nl |

| Pt-Catalyzed Redistribution | (C₆H₁₃)₂SnCl₂ + SnCl₄ | C₆H₁₃SnCl₃* | SnCl₂, Hexene | Choice of electron-donating ligands on Pt catalyst. uu.nl |

Note: The referenced catalytic study focuses on the synthesis of RSnCl₃, but the mechanistic insights regarding side product formation are applicable.

Chemical Reactivity, Mechanistic Investigations, and Transformation of Trihexyltin Chloride

Fundamental Reaction Pathways of Trihexyltin Chloride

This compound, an organotin compound, undergoes a variety of chemical reactions, primarily centered around the reactivity of the tin-carbon and tin-chlorine bonds. These transformations are fundamental to its application in synthesis and its interactions in chemical systems.

The tin-carbon (Sn-C) bond in this compound is susceptible to cleavage by strong nucleophiles, although it is generally less reactive than the tin-chlorine bond. These reactions often require specific conditions or catalysts to proceed efficiently. The nature of the nucleophile and the reaction conditions dictate the outcome of the substitution. For instance, strong organometallic reagents can displace a hexyl group.

A key factor influencing the reactivity of the Sn-C bond is the coordination state of the tin atom. The presence of coordinating solvents or ligands can increase the susceptibility of the alkyl groups to nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution at the Tin-Carbon Bond

| Nucleophile | Reagent Example | Product Type | Conditions |

| Organolithium | Butyllithium | Mixed Tetraorganotin | Anhydrous, inert atmosphere |

| Grignard Reagent | Phenylmagnesium bromide | Aryltrihexyltin | Ether solvent |

This table is illustrative and represents general reaction pathways.

While this compound itself is not an aromatic compound, it can participate in reactions analogous to electrophilic aromatic substitution, particularly in the context of cross-coupling reactions where an aryl group is introduced to the tin center. These reactions, however, more commonly involve the substitution of the chloride rather than direct electrophilic attack on the hexyl chains.

The primary role of this compound in this context is often as a precursor to other organotin reagents. For example, it can be converted to a trihexyltin aryl derivative, which can then undergo electrophilic cleavage of the tin-aryl bond. The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile that attacks an aromatic ring. youtube.commsu.edubyjus.com The stability of the aromatic ring is temporarily disrupted by the formation of a carbocation intermediate, known as a sigma complex or benzenonium ion, which is stabilized by resonance. msu.edumasterorganicchemistry.com The final step involves the removal of a proton to restore the aromatic system. youtube.commasterorganicchemistry.com

In reactions involving organotin compounds, the electrophile (E+) attacks the aromatic ring attached to the tin, leading to the cleavage of the C-Sn bond and the formation of a new C-E bond.

Coordination Chemistry of this compound

The coordination chemistry of this compound is characterized by the Lewis acidic nature of the tin atom, which readily interacts with a variety of Lewis basic ligands to form coordination complexes or adducts.

This compound forms adducts with a wide range of neutral and anionic ligands. The tin atom in this compound can expand its coordination number from four to five or even six upon interaction with donor molecules. These interactions are driven by the electrophilicity of the tin center.

Common ligands that form adducts with this compound include:

Nitrogen-based ligands: Amines, pyridines, and bipyridines.

Oxygen-based ligands: Ethers, ketones, and carboxylates.

Phosphorus-based ligands: Phosphines and phosphine (B1218219) oxides.

Halide ions: The chloride ion itself can bridge between two tin centers, leading to dimeric or polymeric structures, especially in the solid state.

The formation of these adducts can significantly alter the chemical and physical properties of the this compound, including its solubility, reactivity, and spectroscopic characteristics. The strength of the interaction depends on the nature of the ligand and the steric bulk of the hexyl groups.

The structures of this compound coordination complexes have been investigated using various analytical techniques, including X-ray crystallography and spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

X-ray diffraction studies have provided detailed information about the geometry of these complexes. scielo.org.zanih.govrsc.org In many five-coordinate adducts, the geometry around the tin atom is trigonal bipyramidal, with the three hexyl groups typically occupying the equatorial positions and the chloride and the donor ligand in the axial positions. In six-coordinate complexes, a distorted octahedral geometry is often observed. scielo.org.zanih.gov

IR spectroscopy is a valuable tool for characterizing adduct formation. openmedicinalchemistryjournal.comijcce.ac.ir The coordination of a ligand to the tin atom often results in a shift in the vibrational frequencies of both the ligand and the trihexyltin moiety. For example, the Sn-Cl stretching frequency is sensitive to changes in the coordination number of the tin atom.

NMR spectroscopy, particularly ¹¹⁹Sn NMR, provides direct insight into the coordination environment of the tin nucleus. The chemical shift of the tin signal changes significantly upon adduct formation, with an upfield shift generally observed for an increase in coordination number.

Table 2: Spectroscopic Data for a Representative this compound Adduct

| Complex | ¹¹⁹Sn NMR Chemical Shift (ppm) | Sn-Cl IR Stretch (cm⁻¹) | Geometry |

| This compound | ~ +150 | ~ 330 | Tetrahedral |

| [this compound(Pyridine)] | ~ +80 | ~ 280 | Trigonal bipyramidal |

Data are approximate and for illustrative purposes.

Mechanistic Aspects of this compound Transformations

The transformations of this compound, such as nucleophilic substitution and ligand exchange, proceed through well-defined mechanistic pathways. These mechanisms are often analogous to those observed for other triorganotin halides.

For nucleophilic substitution at the tin center (cleavage of the Sn-Cl bond), the reaction can proceed through either an associative or a dissociative mechanism. In an associative pathway, the incoming nucleophile coordinates to the tin atom to form a five-coordinate intermediate, which then loses the chloride ion. This is often the case with strong nucleophiles. A dissociative mechanism, involving the initial cleavage of the Sn-Cl bond to form a transient cationic species, is less common but can occur in polar, coordinating solvents.

Ligand exchange reactions, where one donor ligand in a this compound adduct is replaced by another, also typically proceed through an associative mechanism. The rate of exchange is influenced by the steric and electronic properties of the ligands involved.

Mechanistic studies often employ kinetic analysis and spectroscopic techniques to identify reaction intermediates and transition states. The understanding of these mechanisms is crucial for controlling the outcome of reactions involving this compound and for designing new synthetic methodologies.

Dealkylation Processes and Their Chemical Pathways

The cleavage of the carbon-tin (C-Sn) bond, known as dealkylation, is a critical transformation for organotin compounds like this compound. This process can proceed through several chemical pathways, often initiated by electrophilic or nucleophilic attack. researchgate.net The general mechanism for the degradation of organotin compounds involves a stepwise loss of the organic groups attached to the tin atom. researchgate.net This can be represented by the following sequence:

R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄

Here, 'R' represents the hexyl group, and 'X' is the chloride anion. researchgate.net This degradation can be triggered by various environmental factors, including thermal stress, oxidation, and exposure to ultraviolet (UV) radiation. researchgate.net

Chemical reagents can also facilitate dealkylation. For instance, reactions with chloroformates are a common method for the N-dealkylation of amines, a process that shares mechanistic similarities with the dealkylation of organometallic compounds. mdpi.com In this type of reaction, a tertiary amine reacts with a chloroformate to form a carbamate (B1207046) and an alkyl chloride, which is followed by hydrolysis to yield a secondary amine. mdpi.com While the specific application to this compound is not detailed, the underlying principle of cleaving a carbon-heteroatom bond is analogous.

The stability of the Sn-C bond is a key factor in these reactions. Electrophilic agents, such as inorganic acids, and nucleophilic agents, like alkali metals, can attack the Sn-C bond, leading to its cleavage. researchgate.net The partial negative charge on the carbon atoms adjacent to the tin atom makes them susceptible to electrophilic attack. researchgate.net

Environmental Transformation Mechanisms of Organotin(IV) Compounds (e.g., Degradation to Inorganic Tin)

In the environment, organotin(IV) compounds, including this compound, undergo transformation through both abiotic and biotic processes, ultimately leading to the formation of less toxic inorganic tin. researchgate.netinchem.org The primary abiotic degradation pathway involves the sequential removal of organic groups from the tin atom, a process influenced by factors like sunlight (photolysis), temperature, and oxidative conditions. researchgate.net

Biotic degradation, mediated by microorganisms, plays a significant role in the environmental fate of organotins. diva-portal.org Microorganisms in environments such as soil and sediment can dealkylate organotin compounds. researchgate.net For instance, studies with mixed inoculums of microorganisms from sediment have shown the transformation of inorganic tin to organotin compounds, indicating that methylation and dealkylation are reversible processes in the environment. researchgate.net The rate of degradation can be slow, with half-lives estimated to range from 0.5 to 15 years in soil. researchgate.net

The transformation process is not limited to dealkylation. Biomethylation, the addition of methyl groups to inorganic tin or alkyltin compounds, can also occur, sometimes resulting in the formation of more toxic methyltin species. researchgate.netdiva-portal.org This process is often carried out by anaerobic microorganisms and involves methyl transfer agents like vitamin B12. diva-portal.org The prevalence of methylation versus dealkylation can depend on the concentration of the tin compounds present. diva-portal.org

Ultimately, the environmental degradation of organotin compounds leads to the formation of inorganic tin species. inchem.org These inorganic forms have lower solubility and are generally considered less toxic than their organometallic precursors. inchem.org

Interactions with Biological Thiols and Membrane Components at the Molecular Level

The biological activity of organotin compounds like this compound is closely linked to their interactions with cellular components, particularly biological thiols and cell membranes. cdnsciencepub.com Due to their lipophilic nature, organotins are considered membrane-active compounds. cdnsciencepub.com

Interactions with Biological Thiols:

Thiol groups (-SH) found in amino acids like cysteine are crucial for the structure and function of many proteins and enzymes. nih.gov Organotin compounds can interact with these thiol groups, potentially disrupting protein function. nih.gov The tin atom can form covalent bonds with the sulfur atom of a thiol, leading to the inhibition of enzymes that rely on free sulfhydryl groups for their catalytic activity. While specific studies on this compound are limited, the general reactivity of organotins with thiols is well-established. cdnsciencepub.com For example, tributyltin (TBT) has been shown to interact with cytosolic enzymes in some bacteria. cdnsciencepub.com The interaction with thiols can lead to the formation of mixed disulfides through a process called S-thiolation, which can alter protein function. nih.gov

Interactions with Membrane Components:

Organotin compounds can interact with the lipid bilayer of cell membranes, causing changes in membrane structure and function. nih.govnih.gov These interactions can be both hydrophobic and electrostatic. mdpi.com Studies on other alkyltin compounds, such as dibutyltin (B87310) and tributyltin, have shown that they can bind to membrane proteins, such as band 3 protein in human erythrocytes. nih.gov This binding can alter the physical properties of the membrane. nih.gov

The interaction with the lipid components of the membrane can lead to a disruption of the membrane's order and fluidity. mdpi.com For instance, some drug molecules can increase the mobility of the acyl chains of lipids, disturbing the bilayer's organization. mdpi.com The lipophilicity of the hexyl chains in this compound would facilitate its partitioning into the hydrophobic core of the cell membrane, potentially leading to membrane destabilization and increased permeability. nih.gov The composition of the membrane, such as the presence of specific lipids like cardiolipin (B10847521) or cholesterol, can influence the extent of these interactions. nih.gov

Applications of Trihexyltin Chloride in Advanced Chemical Synthesis and Materials Science Research

Trihexyltin Chloride as a Reagent and Intermediate in Organic Transformations

This compound serves as a versatile reagent and intermediate in various organic reactions, primarily through nucleophilic substitution at the tin center and as a precursor for other organotin compounds. wikipedia.orglibretexts.org Organotin compounds, in general, are valuable in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com

One of the key applications of organotin compounds is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. youtube.comwikipedia.orgorganic-chemistry.orglibretexts.org In this context, this compound can be a precursor to more complex organostannanes. For instance, it can react with organolithium or Grignard reagents to replace the chloride with another organic group, thereby generating a new triorganotin reagent suitable for Stille coupling. youtube.com The general scheme for such a transformation is shown below:

R-MgX + (C₆H₁₃)₃SnCl → (C₆H₁₃)₃Sn-R + MgXCl

These newly synthesized triorganotin reagents can then participate in the catalytic cycle of the Stille reaction to form new carbon-carbon bonds.

Furthermore, this compound can be a starting material for the synthesis of other functionalized organotin compounds. The tin-chlorine bond is susceptible to cleavage by a variety of nucleophiles. lupinepublishers.com For example, reaction with sodium acetate (B1210297) can yield the corresponding trihexyltin acetate, while reaction with thiols under basic conditions can produce tin thiolates. lupinepublishers.com These derivatives may have applications in catalysis or as stabilizers in polymers.

| Reaction Type | Role of this compound | Product Type | Potential Application of Product |

| Grignard/Organolithium Reaction | Electrophilic substrate | Tetraorganostannane | Stille coupling reagent |

| Nucleophilic Substitution | Electrophilic substrate | Trihexyltin esters, ethers, thiolates, etc. | Catalysts, stabilizers, further synthetic intermediates |

Catalytic Applications of this compound in Polymerization and Material Modification

Organotin compounds have been investigated for their catalytic activity in various polymerization reactions. sigmaaldrich.com While specific data on this compound is limited, the behavior of analogous organotin compounds suggests its potential utility in several polymerization mechanisms.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. wikipedia.orglabinsights.nl

In the context of ATRP , the process typically involves a transition metal catalyst that facilitates a reversible activation and deactivation of growing polymer chains. labinsights.nlcmu.edulibretexts.org While copper complexes are the most common catalysts, other metal complexes have been explored. Organotin compounds are not standard catalysts for ATRP. The initiation in ATRP usually involves an alkyl halide activated by a transition metal complex. libretexts.org

RAFT polymerization , on the other hand, employs a chain-transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. wikipedia.orgnih.govyoutube.com The role of the catalyst is to generate radicals, and organotin compounds are not typically used for this purpose in RAFT.

Organotin compounds, particularly dialkyltin derivatives, are known catalysts for condensation polymerization , such as the formation of polyesters and polyurethanes. google.comgoogle.com The catalytic activity is generally attributed to the Lewis acidity of the tin center, which activates the carbonyl group of the monomer towards nucleophilic attack. While triorganotin compounds are generally less active than their diorganotin counterparts in this context, they can still exhibit catalytic effects.

In ring-opening polymerization (ROP) , particularly of cyclic esters like lactones, various metal complexes are used as initiators or catalysts. nih.govrsc.orgresearchgate.netrsc.org Tin(II) alkoxides and tin(II) octoate are well-known initiators for the ROP of ε-caprolactone. researchgate.net The mechanism often involves the coordination of the monomer to the tin center, followed by nucleophilic attack of an alkoxide group, leading to ring opening and chain propagation. While there is no specific literature detailing the use of this compound in this context, organotin compounds can potentially initiate ROP.

| Polymerization Type | Potential Role of this compound | Relevant Monomers |

| Condensation Polymerization | Lewis acid catalyst | Dicarboxylic acids, Diols |

| Ring-Opening Polymerization | Initiator/Catalyst | Lactones, Lactides |

The synthesis of specialty polymers, such as polycarbonates and various copolymers, often requires specific catalysts to control the polymerization process and the final properties of the material. uwb.edu.plrsc.org Organotin compounds have been explored as catalysts in the synthesis of polycarbonates via transesterification. The ability to potentially influence the polymerization of different monomers makes this compound a candidate for investigation in the synthesis of novel copolymers.

Research into Organotin(IV) Compounds for Material Property Modulation (excluding direct product use or PVC stabilization claims)

The properties of a polymer can be significantly influenced by the incorporation of additives or by the specific catalyst used during its synthesis. researchgate.net The long alkyl chains of this compound can be a factor in modulating the physical properties of materials. The hexyl groups can impart increased hydrophobicity and may affect the morphology and processability of polymer composites. rsc.orgresearchgate.netrsc.orgnih.gov

Research in this area focuses on understanding how the structure of organotin compounds, including the length of the alkyl chains, can be used to tune the properties of materials. For example, the incorporation of long alkyl chains can affect the thermal stability and charge-carrier mobility of organic semiconductors. rsc.org While not directly used as a product component, the residual catalyst or its derivatives within a polymer matrix could influence the final material's characteristics. The presence of the bulky and nonpolar hexyl groups could, for instance, act as internal plasticizers or affect the crystalline structure of a polymer.

| Property | Potential Influence of Hexyl Groups | Mechanism |

| Hydrophobicity | Increase | Introduction of nonpolar alkyl chains |

| Processability | Improved | Potential for internal lubrication effect |

| Morphology | Altered | Disruption of polymer chain packing |

| Thermal Stability | Modified | Dependent on interaction with polymer matrix |

Advanced Spectroscopic and Analytical Characterization Methodologies for Trihexyltin Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of trihexyltin chloride in solution. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide specific information about the proton, carbon, and tin environments within the molecule. tubitak.gov.tr

Proton (¹H) NMR for Ligand Proton Characterization

Proton NMR (¹H NMR) is instrumental in characterizing the protons of the hexyl ligands attached to the tin atom. The spectrum of this compound typically displays a series of multiplets corresponding to the different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chains. The chemical shifts (δ) are influenced by the electronegativity of the tin and chlorine atoms. Generally, the protons closer to the tin atom (α-CH₂) are the most deshielded and appear at a higher chemical shift. Two-bond tin-proton coupling (²J(Sn-H)) is also an important feature, typically observed to be around 50 Hz. huji.ac.il

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| α-CH₂ | ~1.6 - 1.7 |

| β, γ, δ, ε-CH₂ | ~1.2 - 1.4 |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Alkyl Chain Analysis

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon backbone of the hexyl chains. careerendeavour.com Each carbon atom in a unique chemical environment gives a distinct signal. The carbon atom directly bonded to the tin (C-1) is significantly influenced by the metal and exhibits a characteristic chemical shift. The signals for the other carbons in the alkyl chain appear at typical alkane region values. oregonstate.edu One-bond tin-carbon coupling constants (¹J(Sn-C)) are also observable and provide valuable structural information. northwestern.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (α to Sn) | ~25 - 35 |

| C-2 to C-5 | ~20 - 33 |

Note: These are predicted ranges and can be influenced by experimental conditions.

Tin-119 (¹¹⁹Sn) NMR for Tin Environment Probing

Tin-119 NMR (¹¹⁹Sn NMR) is a highly specific technique that directly probes the chemical environment around the tin nucleus. huji.ac.il Tin has three NMR-active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher natural abundance and sensitivity. northwestern.edu The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the nature of the substituents attached to it. For trialkyltin halides, the chemical shift is influenced by the electronegativity of the halogen. The large chemical shift range of ¹¹⁹Sn NMR, spanning over 5000 ppm, makes it an excellent tool for distinguishing between different organotin species. northwestern.edu The coordination number of the tin atom also significantly affects the chemical shift.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. sepscience.comuc.edu These two techniques are complementary, as some vibrations may be active in one technique but not the other. sepscience.com

In the analysis of this compound, IR and Raman spectra will prominently feature the vibrational modes of the C-H bonds in the hexyl chains. The asymmetric and symmetric stretching vibrations of the CH₂, and CH₃ groups are typically observed in the 2850-2960 cm⁻¹ region. The Sn-C stretching vibrations are found at lower frequencies, generally in the 500-600 cm⁻¹ range. The Sn-Cl stretching vibration is also an important diagnostic peak, appearing at even lower wavenumbers.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching | 2850 - 2960 | 2850 - 2960 |

| CH₂ Bending | ~1465 | ~1465 |

| Sn-C Stretching | 500 - 600 | 500 - 600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. tubitak.gov.tr

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. researchgate.net Unlike unit mass resolution MS, HRMS can measure m/z values to several decimal places, allowing for the calculation of an exact molecular formula. nih.gov This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of hexyl groups or the chlorine atom.

The isotopic pattern of tin, which has ten stable isotopes, provides a characteristic signature in the mass spectrum that aids in the identification of tin-containing fragments.

Elemental Analysis and Quantitative Determination of Constituent Elements

Elemental analysis is a fundamental technique used to verify the purity and empirical formula of a synthesized compound by quantitatively determining the mass percentages of its constituent elements. For this compound (C₁₈H₃₉ClSn), this involves measuring the content of carbon, hydrogen, chlorine, and tin.

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the elements. Standard wet chemistry and instrumental methods are employed for experimental determination:

Carbon and Hydrogen: Determined simultaneously using combustion analysis. The compound is combusted in a stream of pure oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). These combustion products are then quantitatively measured by infrared detectors or other methods.

Chlorine: Often determined by oxygen flask combustion. The sample is burned in an oxygen-filled flask, and the resulting combustion gases are absorbed into a solution. The formed chloride is then quantified, typically by potentiometric titration with a silver nitrate (B79036) solution or mercuric nitrate solution.

The experimental values are compared against the theoretical values. A close agreement (typically within ±0.4%) is a strong indicator of the sample's purity and correct composition.

Table 2: Elemental Composition of this compound (C₁₈H₃₉ClSn)

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Mass Percentage (%) | Typical Analytical Method |

|---|---|---|---|---|

| Carbon | C | 12.011 | 54.91 | Combustion Analysis |

| Hydrogen | H | 1.008 | 9.98 | Combustion Analysis |

| Chlorine | Cl | 35.453 | 9.00 | Oxygen Flask Combustion / Titration |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₈H₃₉ClSn |

| Sodium tetraethylborate | NaB(C₂H₅)₄ |

| Pentylmagnesium bromide | C₅H₁₁BrMg |

| Trimethyltin (B158744) chloride | (CH₃)₃SnCl |

| Triphenyltin chloride | (C₆H₅)₃SnCl |

| Carbon Dioxide | CO₂ |

| Water | H₂O |

| Silver Nitrate | AgNO₃ |

Structure Activity Relationship Sar Studies and Computational Chemistry in Trihexyltin Chloride Research

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Methodologies Applied to Organotin(IV) Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ethernet.edu.et These models are instrumental in predicting the toxicity and other biological effects of chemicals like trihexyltin chloride, thereby reducing the need for extensive animal testing. farmaciajournal.comnih.gov

For organotin compounds, QSAR studies have been employed to predict various toxicity endpoints. nih.govamazonaws.com The general approach involves several key steps: data collection of compounds with known activities, calculation of molecular descriptors, development of a mathematical model correlating descriptors with activity, and validation of the model's predictive power. farmaciajournal.com

Molecular descriptors used in QSAR models for organotins can be categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify features like charge distribution and orbital energies.

Physicochemical properties: These include parameters like the logarithm of the octanol-water partition coefficient (logP), which describes lipophilicity.

A typical QSAR model for the toxicity of organotin compounds might take the following form:

log(1/EC₅₀) = β₀ + β₁ * (Descriptor 1) + β₂ * (Descriptor 2) + ...

Where EC₅₀ is the effective concentration causing a 50% response, and the β values are the coefficients determined from regression analysis.

Table 2: Example of Descriptors and Statistical Parameters in a QSAR Model for Algal Toxicity of Trialkyltin Compounds

| Descriptor Type | Example Descriptor | Role in Model |

| Lipophilicity | logP | Often positively correlated with toxicity, indicating the importance of membrane partitioning. |

| Topological | Molecular Connectivity Index (χ) | Relates to the size and branching of the molecule. |

| Electronic | Sum of absolute charges on the Sn and α-C atoms | Reflects the electronic interactions with biological targets. |

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of determination) | > 0.8 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.6 | Indicates good predictive ability of the model for new compounds. |

Note: This table is a generalized representation based on typical QSAR studies of organotins and does not represent a specific study on this compound.

Computational Modeling and Simulation of this compound Systems

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as molecular geometries, vibrational frequencies, and energies of reaction pathways. For this compound, DFT calculations can provide a detailed understanding of its electronic properties and how it participates in chemical reactions.

DFT studies on similar organotin compounds have been used to:

Optimize molecular geometry: Determining the most stable 3D arrangement of atoms, including bond lengths and angles.

Calculate electronic properties: This includes the distribution of electron density, molecular electrostatic potential (which indicates regions susceptible to electrophilic or nucleophilic attack), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Simulate reaction mechanisms: By calculating the energies of reactants, transition states, and products, DFT can elucidate the step-by-step pathway of a chemical reaction and determine its feasibility.

Table 3: Representative DFT Calculation Parameters for an Organotin Halide

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total energy calculation. |

| Basis Set | LANL2DZdp, 6-31G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. A larger basis set generally provides higher accuracy. |

| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties without explicitly including solvent molecules. |

| Calculated Property | Example Result | Interpretation |

| Sn-Cl bond length | ~2.4 Å | Provides structural information that can be compared with experimental data. |

| Mulliken charge on Sn | Positive value | Indicates the electrophilic nature of the tin atom. |

| HOMO-LUMO gap | ~5-6 eV | A larger gap generally suggests higher kinetic stability. |

Note: These parameters are based on DFT studies of various organotin compounds and serve as a representative example for a hypothetical study on this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory of the system's evolution over time. For this compound, MD simulations are particularly useful for studying its behavior in solution and its interactions with other molecules.

Key applications of MD simulations in the context of this compound include:

Conformational Analysis: The flexible hexyl chains of this compound can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in a given environment.

Solvation and Aggregation: MD can simulate how this compound molecules are surrounded by solvent molecules and whether they have a tendency to aggregate in solution.

Interaction with Biological Macromolecules: MD simulations are extensively used to study how small molecules like this compound bind to and interact with proteins or DNA, providing insights into their mechanisms of toxicity.

Table 4: Typical Parameters for an MD Simulation of an Organotin Compound in Aqueous Solution

| Parameter | Typical Setting | Purpose |

| Force Field | AMBER, GROMOS | A set of parameters that defines the potential energy of the system based on atomic positions. |

| Water Model | TIP3P, SPC/E | An explicit representation of water molecules in the simulation box. |

| Ensemble | NPT (isothermal-isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant molecular motions. |

| Analysis Performed | Information Obtained | Relevance |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's structure over time. | Assesses the equilibration of the simulation. |

| Radius of Gyration (Rg) | Compactness of the molecule. | Provides information on conformational changes. |

| Radial Distribution Function (RDF) | Probability of finding other atoms/molecules at a certain distance. | Characterizes solvation shells and intermolecular interactions. |

Note: This table presents a generalized set of parameters based on MD studies of organotin compounds and serves as a representative example for a potential simulation of this compound.

Future Directions and Emerging Research Avenues in Trihexyltin Chloride Chemistry

Development of Greener and More Sustainable Synthetic Routes

A significant driver in modern chemistry is the development of environmentally benign and efficient synthetic processes. For organotin compounds like trihexyltin chloride, whose traditional synthesis often involves stoichiometric reagents, hazardous solvents, and challenges with product selectivity, the push for greener alternatives is particularly pertinent. lupinepublishers.comrsc.orguu.nl Future research is focused on addressing these limitations.

The commercial synthesis of triorganotin halides has historically relied on methods like the Kocheshkov redistribution reaction, which involves reacting a tetraalkyltin (R₄Sn) with tin tetrachloride (SnCl₄), or the alkylation of SnCl₄ with Grignard or organoaluminum reagents. uu.nllupinepublishers.comuu.nl A major drawback of these routes is the frequent formation of product mixtures (e.g., R₄Sn, R₃SnCl, R₂SnCl₂, RSnCl₃), which necessitates energy-intensive separation processes and can lead to significant waste streams. uu.nl The toxicity of certain organotin compounds further underscores the need for selective syntheses that minimize the formation of hazardous byproducts. uu.nl

Emerging research avenues aim to overcome these challenges through several key strategies:

Improving Selectivity: A primary goal is the development of highly selective, one-pot syntheses. Research into metal-catalyzed direct reactions of alkyl halides with metallic tin has shown promise. thieme-connect.de For instance, the use of specific catalysts in the reaction of dimethyltin (B1205294) dichloride has been shown to produce trimethyltin (B158744) chloride with high selectivity, a principle that could be adapted for this compound. google.com Methodologies that avoid difficult-to-separate byproducts are crucial for reducing waste and improving atom economy. google.com

Alternative Reagents and Catalysts: The exploration of novel catalytic systems is a key trend. Methodologies using a catalytic amount of an organotin reagent, which is recycled in situ using a metal hydride, could drastically reduce tin waste. researchgate.net Furthermore, developing processes that avoid hazardous reagents altogether is a major goal. For example, flow chemistry has enabled tin-free radical cyclization reactions, replacing toxic trialkyltin hydrides used in traditional batch processes. rsc.org

Green Solvents and Conditions: Shifting away from traditional organic solvents is another critical area. The use of so-called "green solvents" like ionic liquids and other polar solvents is being investigated to facilitate easier separation of tin byproducts from the main product. researchgate.net Additionally, solvent-free reaction conditions, where feasible, represent an ideal scenario for sustainable synthesis. rsc.org Mechanochemical synthesis, a solvent-free method using high-energy milling, is another emerging technique that could be applied. nih.gov

Future synthetic strategies for this compound will likely integrate these principles, focusing on catalytic, high-selectivity reactions under environmentally benign conditions to create more sustainable and economically viable production methods.

Exploration of Novel Catalytic Functions and Mechanistic Understandings

While triorganotin compounds are well-known for their biocidal properties, their potential as catalysts is an area ripe for exploration. tuvsud.comanjs.edu.iq Generally, diorganotin compounds like dibutyltin (B87310) dilaurate are more commonly employed as catalysts for processes such as polyurethane formation and silicone vulcanization. lupinepublishers.comwikipedia.org However, the Lewis acidic nature of organotin halides suggests a broader catalytic utility. lupinepublishers.com

Future research into the catalytic functions of this compound could branch into several promising directions:

Lewis Acid Catalysis: Organotin halides can function as Lewis acids, activating substrates in organic reactions. lupinepublishers.com Recent studies have demonstrated that newly synthesized organotin(IV) compounds can effectively catalyze the solvent-free synthesis of naphthofurans, achieving high yields. acs.org Investigating the capacity of this compound to catalyze similar or other organic transformations, such as esterifications, transesterifications, or polymerizations, is a logical next step. lupinepublishers.comrjpbcs.com

Polymer Chemistry: Organotins are widely used as catalysts and stabilizers in polymer production. webflow.com For example, they are used in the production of polyurethane foam and as heat stabilizers for polyvinyl chloride (PVC). tuvsud.com Patents have noted the inclusion of this compound in formulations for tire tread rubber compositions and as a potential curing catalyst in electrocoat compositions, hinting at its utility in polymer science. epo.orggoogleapis.com Deeper investigation into its role and efficacy in these and other polymerization reactions could uncover significant industrial applications.

Mechanistic Studies: A fundamental understanding of how this compound functions as a catalyst is essential for optimizing its performance and designing new applications. This involves detailed kinetic studies and the characterization of reaction intermediates. Proposed mechanisms for organotin catalysis often involve either the organotin acting as a Lewis acid or a direct insertion of a substrate into a tin-ligand bond. lupinepublishers.com Elucidating the precise mechanism for reactions catalyzed by this compound will be a key research focus.

The exploration of these catalytic roles, supported by rigorous mechanistic studies, could significantly expand the application scope of this compound beyond its traditional uses.

Integration of Advanced In Situ Characterization Techniques

To understand and optimize the synthesis and catalytic activity of this compound, it is crucial to observe chemical processes as they happen. Advanced in situ characterization techniques provide a real-time window into reaction dynamics, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

The future of this compound research will increasingly rely on these powerful analytical tools:

In Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for monitoring organometallic reactions. rjpbcs.commt.com Multinuclear NMR, particularly ¹¹⁹Sn NMR, is invaluable for tracking the changes in the tin atom's coordination environment during a reaction. rjpbcs.com The application of in situ NMR has already been used to identify intermediate species in the formation of other organotin complexes. researchgate.net Applying these techniques to the synthesis of this compound could help optimize reaction conditions to maximize yield and selectivity.

Advanced Spectroscopic Methods: Beyond standard techniques, the application of more advanced methods holds significant promise. Time-resolved spectroscopy can provide insights into the dynamics of fast chemical reactions and the lifetimes of excited states. numberanalytics.com Surface-Enhanced Raman Spectroscopy (SERS) could be used to study catalytic reactions occurring on surfaces, which is highly relevant for heterogeneous catalysis applications. numberanalytics.comcardiff.ac.uk

In Situ Monitoring of Physical Parameters: Monitoring physical changes can also provide critical information. For instance, a device for in situ temperature monitoring during mechanochemical synthesis has been developed to precisely track reaction progress, especially for rapid, self-propagating reactions. nih.gov Such tools could be invaluable for developing novel, solvent-free synthetic routes for this compound.

By integrating these advanced in situ techniques, researchers can move beyond static, pre- and post-reaction analysis to a dynamic understanding of the chemical transformations involving this compound. This deeper insight is critical for rational process design, catalyst development, and mechanistic discovery. mt.comcardiff.ac.uk

Interdisciplinary Research Bridging Organotin Chemistry with Other Fields

The future impact of this compound will likely be defined by its integration into interdisciplinary research, particularly in materials science and advanced analytical chemistry. The unique properties of organotin compounds make them valuable components in the design of functional materials and sophisticated analytical tools.

Materials Science: Organotin compounds have a long-standing role in materials science, primarily as heat stabilizers for PVC, where they prevent thermal degradation. anjs.edu.iqwikipedia.org A key application for monoalkyltin trichlorides is as precursors for the chemical vapor deposition (CVD) of tin(IV) oxide layers on glass, which imparts strength and durability. uu.nlrjpbcs.com Future research could explore the suitability of this compound or its derivatives as precursors for novel thin films or as additives to create advanced polymers with tailored properties, such as enhanced thermal stability, weatherability, or specific mechanical characteristics. webflow.com

Advanced Analytical Chemistry: The development of selective sensors and sampling devices is a major goal in analytical chemistry. Researchers have successfully synthesized molecularly imprinted polymers (MIPs) designed for the specific passive sampling of organotin compounds like tributyltin from seawater. mdpi.com This approach allows for the targeted monitoring of pollutants in complex environmental matrices. A similar strategy could be employed to develop MIPs or other selective sorbents for the detection and quantification of this compound, which would be essential for environmental monitoring and for managing its use in any future applications. mdpi.com Furthermore, advanced spectroscopic techniques, which are central to modern analytical chemistry, are crucial for detecting and characterizing organotin compounds and their interactions in various systems. amr-insights.euresearchgate.net

By bridging organotin chemistry with materials science and analytical chemistry, researchers can unlock new applications for this compound, from functional coatings and advanced polymers to next-generation environmental sensors.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Trihexyltin chloride?

- Methodological Answer :

- Synthesis : Follow organotin synthesis guidelines using Grignard or direct alkylation methods. For reproducibility, document reagent purity (e.g., ≥99% trihexyltin precursors), solvent ratios (e.g., hexane:THF 3:1), and reaction conditions (e.g., 60°C under nitrogen) .

- Characterization : Use nuclear magnetic resonance (NMR, ¹H/¹³C) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and inductively coupled plasma mass spectrometry (ICP-MS) for tin quantification. Report detection limits (e.g., 0.1 ppm for ICP-MS) and calibration standards .

- Data Table :

| Synthesis Parameter | Example Value | Reference Standard |

|---|---|---|

| Reaction Temperature | 60°C | NIST SRM 69 |

| Solvent System | Hexane:THF | Biochemistry (Moscow) |

| Purity Threshold (GC-MS) | ≥98% | Reviews in Analytical Chemistry |

Q. How should researchers design a literature review strategy for this compound’s environmental toxicity?

- Methodological Answer :

- Use systematic review frameworks (PRISMA or Cochrane guidelines) to avoid selection bias .

- Define inclusion criteria: peer-reviewed studies (1990–2025), in vitro/in vivo models, and endpoints (e.g., LC50, bioaccumulation). Exclude non-English studies lacking mechanistic data .

- Employ databases like PubMed and Web of Science with keywords: “this compound AND (ecotoxicity OR bioaccumulation)” .

- Data Table :

| Search Parameter | Criteria | Source Guidance |

|---|---|---|

| Date Range | 1990–2025 | EPA Strategy |

| Study Types | In vivo, in vitro, field data | PRISMA |

| Exclusion Criteria | Non-peer-reviewed, non-English | Cochrane |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate allocation concealment, blinding, and attrition rates in conflicting studies. Trials with inadequate blinding may overestimate toxicity by 17% .

- Meta-Regression : Analyze covariates (e.g., exposure duration, species sensitivity) using R or RevMan. For example, adjust for temperature-dependent toxicity in aquatic models .

- Data Table :

| Bias Factor | Impact on Toxicity Estimate | Adjustment Method |

|---|---|---|

| Inadequate Blinding | +17% Overestimation | Random-effects model |

| Small Sample Size (n < 10) | High Heterogeneity (I² > 75%) | Subgroup Analysis |

Q. What experimental design optimizes dose-response studies for this compound?

- Methodological Answer :

- Use factorial design (DoE) to test interactions between dose (0.1–10 mg/kg), exposure routes (oral, dermal), and biomarkers (e.g., acetylcholinesterase inhibition).

- Validate assays via positive controls (e.g., tributyltin chloride) and negative controls (solvent-only) .

- Report statistical power (≥80% for α=0.05) and attrition rates transparently .

- Data Table :

| Experimental Factor | Recommended Range | Validation Protocol |

|---|---|---|

| Dose Range (oral) | 0.1–10 mg/kg | OECD 423 |

| Positive Control | Tributyltin chloride (1 mg/kg) | EPA Guidelines |

Q. How should mechanistic studies on this compound’s neurotoxicity be structured?

- Methodological Answer :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways (e.g., oxidative stress, apoptosis). Use STRING-DB for pathway enrichment .

- Validate findings with siRNA knockdown or CRISPR-Cas9 models targeting candidate genes (e.g., SOD1, BAX) .

- Data Table :

| Assay Type | Key Output | Analytical Tool |

|---|---|---|

| RNA-seq | Differentially Expressed Genes | DESeq2 |

| LC-MS/MS | Protein Abundance | MaxQuant |

Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。